2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused heterocyclic core with a 1,2,3-triazole ring and a pyrimidine ring. The structure features a 4-fluorobenzyl group at position 3 of the triazole moiety and a thioacetamide side chain at position 7, terminating in a 2-methoxyphenyl group. Such modifications are critical for modulating biological activity, particularly in targeting kinase enzymes or microbial pathogens .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-29-16-5-3-2-4-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROKZNTPAXXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1, a lysine-specific demethylase involved in the progression of certain human malignant tumors.
Mode of Action
It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1. The inhibition of LSD1 can lead to the suppression of cancer proliferation and migration. Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity.
Biological Activity
The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of 436.5 g/mol. Its structure incorporates a triazole moiety fused with a pyrimidine ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thioether linkage in the structure may enhance its interaction with microbial targets.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A related class of compounds has demonstrated antiproliferative effects against lung and breast cancer cell lines, indicating that modifications in the triazole-pyrimidine scaffold can lead to enhanced cytotoxicity . Specific assays have reported IC50 values in the micromolar range for related triazole derivatives against MCF-7 (breast cancer) cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with triazole structures often inhibit enzymes critical for cell wall synthesis in bacteria.
- Interference with DNA Synthesis : The pyrimidine component may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in target cells, enhancing their cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various triazole derivatives found that compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 1-8 μg/mL against multiple bacterial strains . This suggests a promising profile for further development.
Case Study 2: Anticancer Activity
Another investigation focused on a series of triazole derivatives reported significant cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values as low as 0.5 μM . This highlights the potential of our compound as a candidate for anticancer drug development.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| Antimicrobial Activity | MIC: 1-8 μg/mL |
| Anticancer Activity | IC50: ~0.5 μM |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, analogs of this compound were tested against various cancer cell lines using the MTT assay, demonstrating significant cytotoxic effects. One study noted an IC50 value of 0.91 μM against PC3 prostate cancer cells, indicating potent antiproliferative properties .
Antimicrobial Properties
Compounds with similar structural motifs have been reported to possess antimicrobial activities. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in bacteria and fungi. This compound may also exhibit such properties, making it a candidate for further exploration as an antimicrobial agent.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis .
- Signal Transduction Pathways : The compound may influence various signaling pathways associated with cell growth and survival, contributing to its anticancer effects.
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for various chemical modifications:
- Formation of Derivatives : The thio group can be modified to create sulfoxides or sulfones through oxidation reactions.
- Functionalization : The fluorine atom on the benzyl ring can be substituted to enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study focused on synthesizing triazolopyrimidine derivatives revealed that modifications to the side chains significantly impacted their biological activities. The introduction of a methoxy group enhanced solubility and bioavailability .
- Drug Repurposing Strategies : Research into drug repurposing has identified several triazolopyrimidine derivatives as potential candidates for treating various diseases due to their established safety profiles and unique mechanisms of action .
- Pharmacokinetics Studies : In silico studies have indicated favorable pharmacokinetic properties for similar compounds, suggesting that this compound could exhibit good absorption and distribution characteristics in vivo .
Comparison with Similar Compounds
Key Structural Modifications and Their Implications
The compound’s uniqueness lies in its substituents:
- 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effects may improve binding affinity in enzyme pockets .
- 2-Methoxyphenyl acetamide : The methoxy group increases solubility relative to chlorinated or methylated phenyl groups, as seen in analogs like N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide () .
Comparative Data Table
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with triazolopyrimidine intermediates. Key steps include:
- Thioether formation : Reacting a triazolopyrimidine derivative with a thiol-containing reagent (e.g., thioacetamide) under reflux in solvents like dichloromethane or DMF .
- Acetamide coupling : Introducing the 2-methoxyphenyl acetamide moiety via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR spectroscopy (¹H, ¹³C, 19F) confirms substituent positions and purity .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
- IR spectroscopy identifies functional groups (e.g., C=O, S-H) .
Q. What are the hypothesized primary biological targets for this compound?
Triazolopyrimidine derivatives typically target enzymes (e.g., cyclin-dependent kinases, CDKs) or receptors (e.g., adenosine receptors) via their heterocyclic core. The 4-fluorobenzyl group may enhance lipophilicity and target binding .
Q. How does the thioether linkage influence reactivity and stability?
The thioether group is susceptible to oxidation, requiring inert conditions (e.g., nitrogen atmosphere) during synthesis. Stability can be assessed via accelerated degradation studies under oxidative (H₂O₂) or photolytic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Orthogonal assays : Validate activity using enzyme inhibition, cell viability, and binding assays (e.g., SPR) .
- Purity verification : Re-test compounds after rigorous purification (HPLC, recrystallization) .
- Structural analogs : Compare activity across derivatives to isolate substituent effects .
Q. What strategies optimize the pharmacokinetic profile during preclinical development?
- Lipophilicity adjustment : Modify the 4-fluorobenzyl or 2-methoxyphenyl groups to balance logP (e.g., replace fluorine with polar substituents) .
- Metabolic stability : Perform microsomal assays to identify metabolic hotspots (e.g., triazole ring oxidation) and introduce blocking groups (e.g., methyl) .
Q. How do electronic substituent effects (e.g., 4-fluoro vs. chloro) influence binding affinity?
Computational methods like molecular docking (AutoDock Vina) and density functional theory (DFT) predict electronic interactions. For example:
- Fluorine’s electronegativity may strengthen hydrogen bonding with kinase active sites .
- Chlorine’s larger size could enhance hydrophobic interactions but reduce solubility .
Q. What in vitro assays are critical for validating mechanism of action?
- Enzyme inhibition : Measure IC₅₀ values against purified targets (e.g., CDK2) .
- Cellular assays : Assess proliferation inhibition in cancer cell lines (e.g., MTT assay) .
- Target engagement : Use thermal shift assays or CETSA to confirm binding in cell lysates .
Q. What computational approaches predict metabolite pathways?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Systematic substitution : Synthesize analogs with varied substituents (e.g., 3-fluoro vs. 4-fluoro benzyl) and compare activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, polarity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
